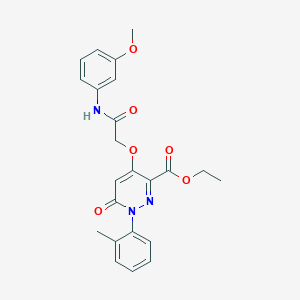
Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antibacterial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazine ring, an oxo group, and an ethoxy side chain. Its molecular formula is C20H22N2O5, and it has a molecular weight of approximately 370.4 g/mol. The presence of the methoxy and amino groups suggests potential for diverse biological interactions.
Overview
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridazine have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have been reported with MIC values around 256 µg/mL against E. coli and S. aureus .
- Mechanism of Action : The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways. For example, the generation of reactive oxygen species (ROS) by nanoparticles functionalized with similar compounds has been linked to their antibacterial efficacy .
Case Study
A study involving the synthesis of thiazole derivatives demonstrated that these compounds exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that the introduction of specific functional groups significantly enhanced their activity .
Overview
The anticancer potential of this compound has also been explored in various research contexts.
Research Findings
- Cell Line Studies : Similar compounds have been evaluated for their cytotoxic effects on human breast cancer cells (MCF7). Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential role as chemotherapeutic agents .
- Mechanisms : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression or to induce cell cycle arrest .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)18-11-6-5-8-15(18)2)32-14-20(27)24-16-9-7-10-17(12-16)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYDKUCXXVXSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














